
Flurithromycin
Vue d'ensemble
Description
Flurithromycin is a semisynthetic macrolide antibiotic derived from erythromycin, distinguished by the strategic incorporation of a fluorine atom at the C-8 position . This fluorination enhances its stability, tissue penetration, and pharmacokinetic profile compared to earlier macrolides . It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking translocation .
Méthodes De Préparation
La flurithromycine peut être synthétisée selon plusieurs méthodes. Une approche courante implique la fluoration des dérivés de l'érythromycine. Plus précisément, les 8,9-anhydroérythromycine 6,9-hémiacétals ou leurs dérivés N-oxydes sont mis en réaction avec un acide carboxylique et un agent fluorant N-F
Analyse Des Réactions Chimiques
La flurithromycine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans la molécule.
Réduction : Cette réaction peut cibler les groupes carbonyle dans la structure.
Substitution : Cette réaction peut impliquer le remplacement de groupes fonctionnels par d'autres, tels que les halogènes.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlorure de thionyle. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
La flurithromycine a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier le comportement des antibiotiques macrolides dans diverses conditions.
Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et l'efficacité des nouveaux agents antibactériens.
Mécanisme d'action
La flurithromycine exerce ses effets en ciblant le ribosome bactérien, un composant essentiel de la machinerie de synthèse des protéines. Plus précisément, elle se lie à la sous-unité 50S du ribosome, ce qui entraîne un blocage de l'étape de translocation de la synthèse des protéines. Cette inhibition empêche les bactéries de synthétiser les protéines essentielles, ce qui conduit finalement à leur mort .
Applications De Recherche Scientifique
Introduction to Flurithromycin
This compound, a second-generation macrolide antibiotic, is a fluorinated derivative of erythromycin A. Its enhanced stability in acidic environments allows it to maintain higher serum levels, making it effective against various bacterial infections. This compound has garnered attention for its applications in scientific research, particularly in microbiology, pharmacology, and industrial processes.
Scientific Research Applications
This compound is utilized across multiple disciplines due to its unique properties. Below are the primary areas of application:
Microbiology and Antibacterial Research
This compound is employed to study bacterial resistance mechanisms and the efficacy of new antibacterial agents. It has demonstrated potent activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and some Gram-negative bacteria (e.g., Haemophilus influenzae) .
Table 1: Antibacterial Spectrum of this compound
Bacteria Type | Specific Strains | Activity Level |
---|---|---|
Gram-positive | Staphylococcus aureus | High |
Streptococcus pneumoniae | High | |
Streptococcus pyogenes | Moderate | |
Gram-negative | Haemophilus influenzae | Moderate |
Anaerobic | Various strains related to periodontal diseases | Moderate |
Clinical Applications
This compound is indicated for treating various infections, including respiratory tract infections, skin infections, and periodontal diseases. Clinical studies have shown its effectiveness in eradicating pathogens in patients with lower respiratory tract infections, achieving an eradication rate of approximately 80.2% .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates predictable accumulation during repeated dosing, with mean residence times around 10.2 hours . Its ability to penetrate human tissues effectively enhances its therapeutic potential.
Industrial Applications
In the pharmaceutical industry, this compound is used as a model compound for developing new antibiotics and optimizing production processes for macrolide antibiotics . Its biochemical properties make it suitable for biocatalysis applications.
Case Study 1: Efficacy Against Respiratory Infections
A study involving patients with acute respiratory infections demonstrated that this compound effectively reduced symptoms and eradicated pathogens in a significant percentage of cases . The study highlighted its potential as a first-line treatment option.
Case Study 2: Resistance Mechanisms
Research into the mechanisms of resistance against this compound revealed that mutations in ribosomal RNA can confer resistance, similar to other macrolides. Understanding these mechanisms is vital for developing strategies to combat antibiotic resistance .
Mécanisme D'action
Flurithromycin exerts its effects by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery. Specifically, it binds to the 50S subunit of the ribosome, leading to a blockade in the translocation step of protein synthesis. This inhibition prevents the bacteria from synthesizing essential proteins, ultimately leading to their death .
Comparaison Avec Des Composés Similaires
Indications :
- Lower respiratory tract infections (LRTIs) such as bronchitis and pneumonia .
- Skin and soft tissue infections (under investigation) .
Pharmacokinetics :
- High tissue specificity due to fluorine-enhanced lipophilicity .
- Metabolized to active metabolites with prolonged half-life, enabling twice-daily dosing .
Structural and Functional Differences
Antimicrobial Spectrum and Efficacy
Table 1: Clinical Efficacy in LRTIs
Key Findings :
- This compound demonstrates comparable pathogen clearance to clarithromycin but slightly lower clinical cure rates .
- Azithromycin outperforms both in H. influenzae infections due to superior tissue penetration .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters
Parameter | This compound | Clarithromycin | Azithromycin |
---|---|---|---|
Half-life (hours) | 8–10 | 3–7 | 68 |
Protein Binding (%) | 70–80 | 65–70 | 7–50 |
Tissue Penetration | High (lung) | Moderate | Exceptional |
CYP3A4 Inhibition | Moderate | Strong | Weak |
Notes:
- This compound’s fluorine atom reduces CYP3A4-mediated drug interactions compared to clarithromycin .
- Azithromycin’s prolonged half-life allows for shorter treatment courses .
Table 3: Adverse Event Rates
Antibiotic | Gastrointestinal (%) | Cardiac Risks | Hepatic Effects |
---|---|---|---|
This compound | 7.3 (mild) | Low QT prolongation risk | Rare enzyme elevation |
Erythromycin | 20–30 | High QT risk | Frequent enzyme elevation |
Azithromycin | 10–15 | Moderate QT risk | Rare |
Activité Biologique
Flurithromycin is a semi-synthetic macrolide antibiotic, structurally related to erythromycin, designed to enhance its antibacterial properties. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, mechanisms of action, and relevant case studies.
Antibacterial Properties
This compound exhibits a broad spectrum of antibacterial activity against various pathogens. Its primary mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the ribosome, thereby obstructing peptide chain elongation.
Efficacy Against Pathogens
A comparative study evaluated the in vitro activity of this compound against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Haemophilus influenzae , and Streptococcus pneumoniae . The findings indicated that this compound's potency is comparable to that of erythromycin, with notable enhancements in its activity when tested in the presence of human serum .
Pathogen | Minimum Inhibitory Concentration (MIC) | Serum Influence on Activity |
---|---|---|
Staphylococcus aureus | 0.25 - 1.0 µg/mL | Increased |
Haemophilus influenzae | 0.5 - 2.0 µg/mL | Increased |
Streptococcus pneumoniae | 0.125 - 0.5 µg/mL | Increased |
Streptococcus pyogenes | 0.5 - 2.0 µg/mL | No enhancement |
The presence of 50% human serum significantly enhanced this compound's activity against most isolates, except for Streptococcus pyogenes .
Post-Antibiotic Effect (PAE)
This compound demonstrates a post-antibiotic effect (PAE), which refers to the continued suppression of bacterial growth after the antibiotic has been removed. The PAE duration varies depending on the strain:
- Haemophilus influenzae : 0.25 hours
- Streptococcus pneumoniae : 3.5 hours
This variability underscores the importance of strain selection in therapeutic applications .
Synergistic Interactions
In studies assessing drug combinations, this compound displayed synergistic effects with several antibiotics, particularly netilmicin and clindamycin. Out of 120 tests performed using a time-kill assay, synergistic interactions were observed in approximately 29% of cases, predominantly with Moraxella catarrhalis and Staphylococcus aureus .
Clinical Applications and Case Studies
This compound is primarily indicated for respiratory tract infections caused by susceptible organisms. Its efficacy has been documented in clinical settings:
- A case study involving patients with chronic obstructive pulmonary disease (COPD) revealed that this compound effectively reduced exacerbation rates compared to placebo treatments.
- Another study highlighted its use in treating atypical pneumonia, demonstrating significant clinical improvement and microbiological eradication.
Q & A
Basic Research Questions
Q. What is the structural basis for Flurithromycin’s mechanism of action against bacterial ribosomes?
this compound, a macrolide antibiotic, binds to the 50S ribosomal subunit, inhibiting protein synthesis. To confirm its binding affinity, researchers should use cryo-electron microscopy to visualize ribosomal interactions and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Comparative studies with erythromycin (structurally similar) can highlight differences in resistance mitigation .
Q. How do researchers standardize in vitro susceptibility testing for this compound against Gram-positive pathogens?
Follow CLSI (Clinical and Laboratory Standards Institute) guidelines :
- Use Mueller-Hinton agar supplemented with 5% sheep blood.
- Incubate at 35°C for 20–24 hours under microaerophilic conditions.
- Report minimum inhibitory concentrations (MICs) using E-test strips or broth microdilution. Include quality control strains like Staphylococcus aureus ATCC 29213 to validate results .
Q. What pharmacokinetic parameters are critical for evaluating this compound’s efficacy in preclinical models?
Key parameters include:
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported MIC values across studies?
Contradictions often arise from methodological variability. To address this:
- Perform meta-analysis with strict inclusion criteria (e.g., standardized CLSI protocols).
- Use mixed-effects models to account for inter-study heterogeneity.
- Validate findings with independent in vivo models (e.g., murine neutropenic thigh infection) .
Q. What experimental designs are optimal for studying this compound resistance in Streptococcus pneumoniae?
- Stepwise resistance induction : Expose bacterial cultures to sub-inhibitory this compound concentrations over 30 passages.
- Whole-genome sequencing to identify mutations in erm(B), mef(A), or ribosomal proteins.
- Cross-validate with competition assays to assess fitness costs of resistance mutations .
Q. How can computational modeling improve this compound’s therapeutic index in immunocompromised populations?
- Develop physiologically based pharmacokinetic (PBPK) models incorporating:
- Organ dysfunction parameters (e.g., hepatic CYP3A4 activity).
- Drug-drug interaction risks (e.g., with antifungals).
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with β-lactams?
- Fractional inhibitory concentration index (FICI) :
- FICI ≤ 0.5: Synergy.
- FICI > 4: Antagonism.
Q. Methodological and Ethical Considerations
Q. How should researchers address ethical challenges in this compound clinical trials involving pediatric populations?
- Obtain informed assent from participants (≥7 years) and consent from guardians.
- Design adaptive trials with pre-specified stopping rules for adverse events.
- Include an independent data safety monitoring board (DSMB) .
Q. What data management practices ensure reproducibility in this compound research?
Propriétés
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUHCONYHZURQ-HNUBZJOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66FNO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905085 | |
Record name | Flurithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82664-20-8 | |
Record name | Flurithromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82664-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurithromycin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurithromycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flurithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythromycin, 8-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLURITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.